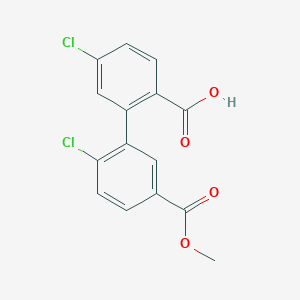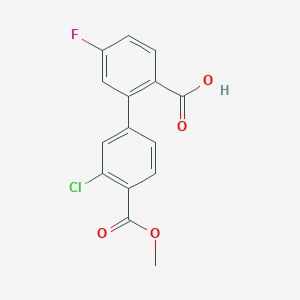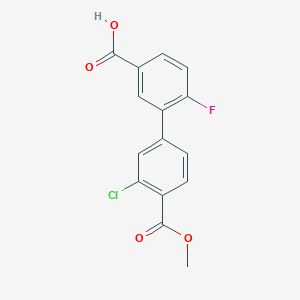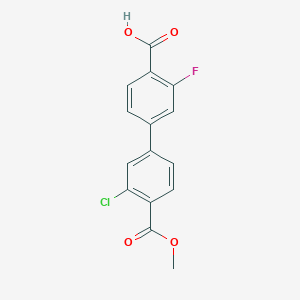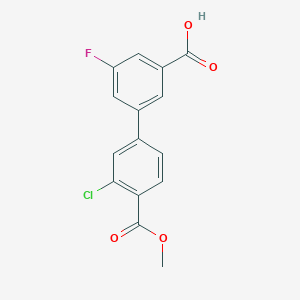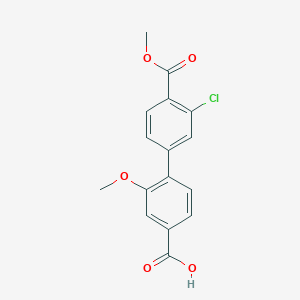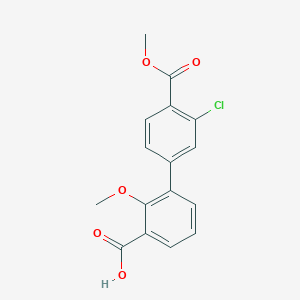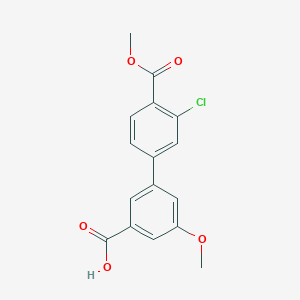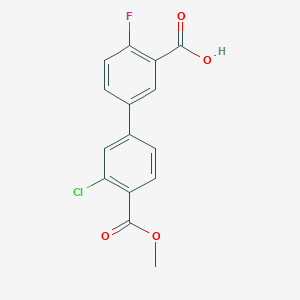
5-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorobenzoic acid, or 5-CMFBA, is a synthetic organic compound belonging to the class of carboxylic acids. It is an important synthetic intermediate and is used in the synthesis of various drugs and other organic compounds. 5-CMFBA has been studied extensively in the laboratory, and its effects and applications have been extensively studied.
科学研究应用
5-CMFBA has been used in a variety of scientific research applications, including drug discovery, molecular biology, and organic synthesis. It has been used in the synthesis of various drugs, including antifungal agents, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of various organic compounds, such as dyes and pigments.
作用机制
The mechanism of action of 5-CMFBA is not fully understood. It is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids, and as an inhibitor of enzymes involved in the synthesis of nucleic acids. It is also believed to act as a substrate for enzymes involved in the synthesis of amino acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMFBA have been studied in a variety of organisms, including bacteria, fungi, and mammals. In bacteria, it has been shown to inhibit the growth of several species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In fungi, it has been shown to inhibit the growth of several species, including Candida albicans and Aspergillus fumigatus. In mammals, it has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and melanoma.
实验室实验的优点和局限性
One of the main advantages of using 5-CMFBA in laboratory experiments is its high purity and stability. It is relatively easy to obtain and is relatively inexpensive. Additionally, it is relatively non-toxic and does not have any significant side effects. The main limitation of using 5-CMFBA in laboratory experiments is that its mechanism of action is not fully understood.
未来方向
There are several potential future directions for research on 5-CMFBA. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and organic synthesis. Additionally, further studies on its potential toxicity, pharmacokinetics, and pharmacodynamics could provide valuable insights into its potential therapeutic applications. Finally, further research could be conducted to explore its potential uses in the treatment of various diseases, including cancer and infectious diseases.
合成方法
5-CMFBA can be synthesized by the acylation of 2-fluorobenzoic acid with 3-chloro-4-methoxycarbonylbenzoyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds in aqueous medium, and the product is isolated by filtration and recrystallization. The yield of the reaction is typically high, and the purity of the product is typically very good.
属性
IUPAC Name |
5-(3-chloro-4-methoxycarbonylphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)10-4-2-9(7-12(10)16)8-3-5-13(17)11(6-8)14(18)19/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAKAWRSZVQGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692008 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorobenzoic acid | |
CAS RN |
1261940-21-9 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


